molecular formula C12H14BrNO3S B2676146 (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351661-01-2

(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2676146
CAS No.: 1351661-01-2
M. Wt: 332.21
InChI Key: JMCVNXMCWPSDEC-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound characterized by the presence of a brominated furan ring and a spirocyclic structure containing oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions to introduce the spirocyclic structure. Common synthetic routes may include:

    Bromination of Furan: Furan is treated with bromine in the presence of a catalyst to yield 5-bromofuran.

    Formation of Spirocyclic Structure: The brominated furan is reacted with appropriate reagents to form the spirocyclic structure, involving steps such as cyclization and introduction of oxygen, sulfur, and nitrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of furan-2-ylmethanol derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A benzotriazole-based UV absorber.

    2-Methyltetrahydrofuran: A solvent used in various chemical reactions.

Uniqueness

(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is unique due to its spirocyclic structure and the presence of multiple heteroatoms (oxygen, sulfur, and nitrogen), which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c13-10-2-1-9(17-10)11(15)14-5-3-12(4-6-14)16-7-8-18-12/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCVNXMCWPSDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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